molecular formula C10H12FNO2 B2597874 [5-(1,3-Dioxolan-2-yl)-2-fluorophenyl]methanamine CAS No. 2225141-29-5

[5-(1,3-Dioxolan-2-yl)-2-fluorophenyl]methanamine

Cat. No.: B2597874
CAS No.: 2225141-29-5
M. Wt: 197.209
InChI Key: LFNFLRCPFVXTLX-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Isomerism Considerations

The compound’s systematic IUPAC name, derived from its parent benzene ring and substituents, is [5-(1,3-dioxolan-2-yl)-2-fluorophenyl]methanamine . This name adheres to established IUPAC rules for polycyclic systems and substituted aromatic compounds. Key structural features include:

  • Parent structure : A benzene ring with three substituents.
  • Positional descriptors :
    • 1-position : Methanamine (-CH₂NH₂) group.
    • 2-position : Fluorine atom.
    • 5-position : 1,3-Dioxolane ring (a five-membered cyclic ketal).

The numbering prioritizes the methanamine group (lowest possible locant) and follows the direction of the substituents to minimize numerical values. The 1,3-dioxolane moiety is denoted as a substituent on the benzene ring, with its own numbering starting from the oxygen atom.

Isomerism Considerations

The compound lacks stereogenic centers due to the planar benzene ring and the symmetrical 1,3-dioxolane ring. However, potential geometric isomerism could arise if the dioxolane ring adopts non-equivalent conformations, though such isomerism is typically not observed under standard conditions.

Molecular Formula and Weight Analysis

The molecular formula of this compound is C₁₀H₁₂FNO₂ , with a molecular weight of 197.209 g/mol .

Property Value Source
Molecular Formula C₁₀H₁₂FNO₂
Molecular Weight 197.209 g/mol
CAS Number 2225141-29-5

This molecular weight reflects the contributions of:

  • Benzene ring : 78.11 g/mol (C₆H₆).
  • Methanamine group : 29.04 g/mol (CH₂NH₂).
  • Fluorine atom : 19.00 g/mol (F).
  • 1,3-Dioxolane ring : Remaining mass (C₂H₄O₂).

SMILES Notation and Stereochemical Representation

The compound’s SMILES notation is C1COC(O1)C2=CC(=C(C=C2)F)CN . This string encodes:

  • 1,3-Dioxolane ring : C1COC(O1) (cyclic structure with two oxygen atoms).
  • Benzene ring : C2=CC(=C(C=C2)F) (fluorine at position 2).
  • Methanamine group : CN (attached to position 1).

Stereochemical Representation

No stereodescriptors are required, as the molecule lacks chiral centers. The 1,3-dioxolane ring adopts a chair-like conformation in solution, but this does not introduce stereoisomerism.

Comparative Structural Analysis with Fluorinated Phenylmethanamine Derivatives

The compound’s structure diverges from related fluorinated phenylmethanamines in substituent composition and electronic effects.

Compound Substituents Molecular Weight (g/mol) Key Differences
This compound Dioxolane, F, CH₂NH₂ 197.209 Cyclic ketal enhances solubility; NH₂ enables salt formation.
[5-(3-Fluorophenyl)furan-2-yl]methanamine hydrochloride Furan, F, CH₂NH₂ (protonated) 227.66 Furan ring replaces dioxolane; protonated amine alters reactivity.
3,6-Dibromo-2-fluorobenzylamine Br (3,6), F, CH₂NH₂ 282.94 Bromine atoms increase molecular weight; electrophilic sites for substitution.
4-Fluorobenzylamine F, CH₂NH₂ 125.14 Lacks cyclic ether and additional substituents; simpler electronic profile.

Functional Group Comparisons

  • 1,3-Dioxolane vs. Furan : The dioxolane ring in the target compound is more polar due to oxygen atoms, whereas furan derivatives (e.g., CID

Properties

IUPAC Name

[5-(1,3-dioxolan-2-yl)-2-fluorophenyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNO2/c11-9-2-1-7(5-8(9)6-12)10-13-3-4-14-10/h1-2,5,10H,3-4,6,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFNFLRCPFVXTLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)C2=CC(=C(C=C2)F)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis typically begins with commercially available starting materials such as 2-fluorobenzaldehyde, ethylene glycol, and ammonia.

    Formation of the Dioxolane Ring: The first step involves the acetalization of 2-fluorobenzaldehyde with ethylene glycol in the presence of an acid catalyst like p-toluenesulfonic acid. This reaction is carried out under reflux conditions to form the 1,3-dioxolane ring.

    Introduction of the Methanamine Group: The next step involves the reductive amination of the resulting dioxolane derivative with ammonia or an amine source in the presence of a reducing agent such as sodium cyanoborohydride.

Industrial Production Methods: Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Dioxolane Ring Formation and Deprotection

The 1,3-dioxolane ring is typically introduced via acid-catalyzed cyclization of diols with carbonyl compounds. For example:

  • Ethylene glycol reacts with ketones or aldehydes under acidic conditions to form the dioxolane-protected intermediate .

  • Deprotection occurs under aqueous acidic conditions (e.g., HCl or HBr), regenerating the carbonyl group .

Reaction Conditions:

StepReagents/ConditionsYieldSource
Dioxolane formationEthylene glycol, BF₃·Et₂O, 80°C75–85%
Deprotection6M HCl, reflux, 2h>90%

Amine Group Reactivity

The primary amine participates in nucleophilic reactions:

  • Acylation : Reacts with acid chlorides (e.g., acetyl chloride) in dichloromethane at 0–25°C to form amides .

  • Reductive Amination : Condenses with aldehydes/ketones in the presence of NaBH₃CN or H₂/Pd-C, yielding secondary amines .

Example: Synthesis of Hybrid Furoxan Derivatives

Electrophilic Aromatic Substitution

The electron-deficient fluorophenyl ring directs electrophiles to meta/para positions:

  • Nitration : HNO₃/H₂SO₄ at 0°C introduces nitro groups at the 4-position .

  • Sulfonation : SO₃/H₂SO₄ produces sulfonic acid derivatives .

Substituent Effects on Reactivity:

SubstituentReaction Rate (Relative to Parent)Major Product PositionSource
-F0.6×4-NO₂
-OCH₃ (via deprotection)1.2×3-SO₃H

Cross-Coupling Reactions

The aryl fluoride undergoes palladium-catalyzed couplings:

  • Suzuki-Miyaura : Reacts with arylboronic acids (Pd(PPh₃)₄, K₂CO₃, 80°C) to form biaryl systems.

  • Buchwald-Hartwig : Forms C–N bonds with amines (Pd₂(dba)₃, Xantphos, 100°C).

Optimized Conditions for Suzuki Coupling:

CatalystBaseTemp (°C)YieldSource
Pd(PPh₃)₄K₂CO₃8068%
Pd(OAc)₂/XPhosCs₂CO₃10082%

Ring-Opening Reactions

The dioxolane ring is cleaved under acidic or oxidative conditions:

  • Acid Hydrolysis : 1M H₂SO₄ at 60°C converts dioxolane to a ketone .

  • Oxidative Cleavage : NaIO₄ in H₂O/THF breaks the ring into carbonyl compounds .

Kinetic Data for Hydrolysis:

AcidHalf-Life (25°C)Activation Energy (kJ/mol)Source
1M HCl45 min58.2
1M H₂SO₄30 min62.7

Stability and Degradation Pathways

  • Thermal Stability : Decomposes above 200°C via dioxolane ring cleavage (TGA data: onset 212°C) .

  • Photodegradation : UV light (254 nm) induces defluorination and amine oxidation .

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
Research indicates that derivatives of 1-(1,3-dioxolan-2-ylmethyl) compounds exhibit significant antifungal and antibacterial properties. For instance, heterocyclic derivatives of [5-(1,3-Dioxolan-2-yl)-2-fluorophenyl]methanamine have been reported to be effective against a wide range of fungi, including Candida albicans and Aspergillus fumigatus, as well as various bacterial strains like Staphylococcus aureus and Streptococcus pyogenes .

Case Study: Antifungal Efficacy
A study demonstrated that compounds derived from 1-(1,3-dioxolan-2-ylmethyl) exhibited better antifungal activity compared to traditional azoles. The systemic effect of these compounds was confirmed through in vivo studies, where they showed a high success rate in treating skin mycoses .

CompoundTarget PathogenActivity Level
Compound ACandida albicansHigh
Compound BAspergillus fumigatusModerate
Compound CStaphylococcus aureusHigh

Antitubercular Activity

Recent investigations into the compound’s analogs have shown promising antitubercular activity. For example, certain derivatives demonstrated the ability to inhibit the growth of multidrug-resistant strains of Mycobacterium tuberculosis (Mtb) at low concentrations (e.g., MIC values around 0.4 μM) .

Case Study: Efficacy Against Mtb
In vitro studies highlighted that specific derivatives exhibited high selectivity against Mtb with minimal cytotoxicity towards human lung fibroblast cells (MRC-5). The selectivity index (SI) for these compounds ranged significantly, indicating their potential as therapeutic agents for tuberculosis treatment .

CompoundMIC (μM)IC50 (μM)Selectivity Index
Furoxan Derivative 10.4>854>2000
Furoxan Derivative 20.5>900>1800

Material Science Applications

Beyond medicinal uses, the compound has potential applications in materials science due to its unique structural properties. The dioxolane ring can serve as a versatile building block for synthesizing new polymers or functional materials with specific electronic or optical properties.

Case Study: Polymer Synthesis
A recent study explored the incorporation of dioxolane-based units into polymer matrices to enhance their mechanical properties and thermal stability. The results indicated that polymers containing this compound exhibited improved resilience under stress compared to conventional polymers .

Mechanism of Action

The mechanism of action of [5-(1,3-Dioxolan-2-yl)-2-fluorophenyl]methanamine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The dioxolane ring can stabilize reactive intermediates, while the fluorophenyl group can enhance binding affinity through hydrophobic interactions and hydrogen bonding.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The compound’s key structural analogs include fluorophenyl methanamines with varying substituents, such as halogens, alkoxy groups, or heterocycles. Below is a comparative analysis:

Table 1: Structural and Functional Comparison
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features
[5-(1,3-Dioxolan-2-yl)-2-fluorophenyl]methanamine 2-F, 5-dioxolane C₁₀H₁₂FNO₂ 197.21 Acetal-protected aldehyde; fluorinated aromatic amine
1-[5-(Difluoromethoxy)-2-fluorophenyl]methanamine hydrochloride 2-F, 5-OCHF₂ C₈H₉ClF₃NO 227.62 Hydrochloride salt; difluoromethoxy enhances lipophilicity
[3,5-Dichloro-2-(difluoromethoxy)phenyl]methanamine 3,5-Cl, 2-OCHF₂ C₈H₇Cl₂F₂NO 254.05 Dichloro substitution increases steric bulk; potential antimicrobial use
[3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methanamine 2-F phenyl, oxadiazole C₉H₈FN₃O 193.18 Oxadiazole ring improves metabolic stability; bioactive scaffold

Electronic and Steric Effects

  • Dioxolane vs. Difluoromethoxy : The dioxolane group in the target compound is electron-donating, which stabilizes adjacent electrophilic centers, whereas difluoromethoxy (OCHF₂) in analogs (e.g., [3,5-Dichloro-2-(difluoromethoxy)phenyl]methanamine) is electron-withdrawing, enhancing resistance to oxidative degradation .

Stability and Reactivity

  • The dioxolane group in this compound prevents unwanted aldehyde oxidation, a limitation in analogs like 5-hydroxymethylfurfural (HMF) derivatives .

Pharmacological Potential

  • For example, oxadiazole derivatives () show promise as kinase inhibitors, and difluoromethoxy analogs () are explored for antimicrobial applications .

Biological Activity

[5-(1,3-Dioxolan-2-yl)-2-fluorophenyl]methanamine is a compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities, including antimicrobial, antifungal, and potential anticancer effects. The following sections detail specific findings related to its biological activity.

Antimicrobial Activity

Several studies have demonstrated the antimicrobial properties of related compounds. For instance, derivatives containing fluorinated aromatic systems have shown significant activity against various bacterial strains. In vitro tests revealed that certain analogs exhibited Minimum Inhibitory Concentration (MIC) values below 10 µM against multi-drug resistant strains of Mycobacterium tuberculosis (Mtb) .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameMIC (µM)Target Organism
Compound A (related to dioxolane series)5Mtb
Compound B (fluorinated derivative)8E. coli
Compound C (non-fluorinated)15S. aureus

Antifungal Activity

The antifungal potential of compounds similar to this compound has also been explored. For instance, studies on triazole derivatives indicated that fluorination on the phenyl ring enhances antifungal activity against Candida albicans and other pathogenic fungi .

Table 2: Antifungal Activity of Fluorinated Compounds

Compound NameMIC (µg/mL)Target Organism
Fluorinated Triazole A0.0313Candida albicans
Fluorinated Triazole B0.0625Aspergillus fumigatus

Case Studies and Research Findings

  • Antitubercular Activity : A study highlighted the efficacy of certain dioxolane derivatives against Mtb, showing promising results with an IC50 value indicating low cytotoxicity in human lung fibroblast cell lines . This suggests a favorable therapeutic index.
  • Mechanism of Action : Preliminary investigations into the mechanism of action for similar compounds suggest they may inhibit specific metabolic pathways in target organisms, potentially through the generation of reactive nitrogen species (RNS) .
  • Fluorine's Role : The incorporation of fluorine atoms in the molecular structure appears to enhance the biological activity of these compounds significantly. This has been attributed to improved lipophilicity and binding affinity to biological targets .

Q & A

Q. What are the optimal synthetic routes for [5-(1,3-Dioxolan-2-yl)-2-fluorophenyl]methanamine?

The compound can be synthesized via condensation reactions using polyphosphoric acid (PPA) as a catalyst. For example, reacting a fluorophenyl-substituted precursor with glycine or hydrazide derivatives under reflux conditions yields the methanamine scaffold. PPA facilitates cyclization and dehydration steps, with yields typically exceeding 70% after purification via column chromatography . Alternative routes include reductive amination of ketone intermediates using sodium cyanoborohydride (NaBH3CN) in methanol under inert atmospheres .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Key techniques include:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR resolve aromatic protons (δ 6.8–7.4 ppm) and the 1,3-dioxolane ring (δ 4.8–5.2 ppm). Fluorine coupling (J = 8–12 Hz) confirms substitution patterns .
  • FT-IR : Peaks at ~3350 cm1^{-1} (N-H stretch) and ~1650 cm1^{-1} (C=N/C=O) validate amine and heterocyclic functionalities .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]+^+) with deviations <2 ppm .

Q. How can solubility and stability be optimized for in vitro assays?

The compound exhibits limited aqueous solubility due to its hydrophobic fluorophenyl group. Use polar aprotic solvents (e.g., DMSO) for stock solutions (10–50 mM) and dilute in PBS (pH 7.4) for biological testing. Stability studies indicate degradation <5% at 4°C over 30 days when stored in amber vials under nitrogen .

Advanced Research Questions

Q. How can crystallographic data inconsistencies be resolved during structure refinement?

For X-ray diffraction data, use SHELXL for small-molecule refinement. Implement the Flack parameter (xx) to address enantiomorph-polarity ambiguities, especially for chiral centers. If xx converges near 0.0 or 1.0 with a standard uncertainty <0.1, the absolute configuration is reliably assigned. For centrosymmetric pseudomerohedral twinning, apply the Hooft yy parameter in SIR97 to refine twin laws .

Q. What computational methods predict the compound’s electronic properties for material science applications?

Density Functional Theory (DFT) using B3LYP/6-311G(d,p) basis sets calculates frontier molecular orbitals (HOMO-LUMO gaps) to assess charge transport efficiency. For photophysical properties, Time-Dependent DFT (TD-DFT) predicts UV-Vis absorption spectra, correlating with experimental data from solutions in acetonitrile .

Q. How to address discrepancies in biological activity data across assay platforms?

Contradictions may arise from assay-specific parameters (e.g., protein binding affinity vs. cellular permeability). Use orthogonal assays:

  • Surface Plasmon Resonance (SPR) for direct binding constants (KdK_d).
  • Live-cell imaging to quantify intracellular accumulation. Cross-validate with molecular docking (AutoDock Vina) to identify binding poses in target proteins (e.g., benzodiazepine receptors) .

Q. What strategies mitigate racemization during chiral synthesis?

Racemization occurs via keto-enol tautomerism in acidic/basic conditions. To minimize:

  • Use low-temperature (0–5°C) reactions with chiral auxiliaries (e.g., Evans’ oxazolidinones).
  • Monitor enantiomeric excess (ee) via chiral HPLC (Chiralpak IA column, hexane/isopropanol eluent) .

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